

In-depth Technical Guide: The Crystal Structure of 4-Methylpyridine N-oxide

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Compound of Interest

Compound Name: 4-Methylpyridine N-oxide

Cat. No.: B094516

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **4-methylpyridine N-oxide**, a molecule of interest in medicinal chemistry and materials science. The information presented herein is compiled from crystallographic databases and relevant scientific literature to serve as a core resource for researchers.

Molecular and Crystal Structure Overview

4-Methylpyridine N-oxide, also known as 4-picoline N-oxide, is a heterocyclic compound with the chemical formula C₆H₇NO. The presence of the N-oxide functional group significantly influences its electronic properties, polarity, and intermolecular interactions, making the study of its solid-state structure crucial for understanding its behavior in various applications.

The crystal structure of **4-methylpyridine N-oxide** has been determined by single-crystal X-ray diffraction. The crystallographic data, archived in the Cambridge Structural Database (CSD) under the deposition number CCDC 108136, provides the definitive three-dimensional arrangement of the molecules in the solid state. The primary citation for this crystal structure determination is a publication by U. Ohms and H. Guth in *Zeitschrift für Kristallographie*.

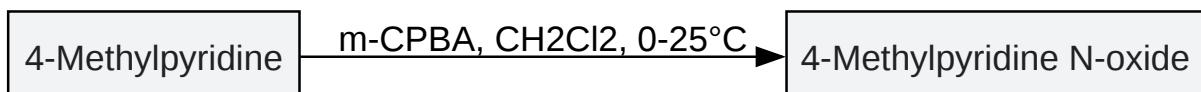
A later study at low temperatures using synchrotron and neutron powder diffraction on a deuterated analog revealed temperature-dependent phase transitions, highlighting the dynamic nature of the crystal lattice.

Experimental Protocols

Synthesis of 4-Methylpyridine N-oxide

A general and widely used method for the synthesis of **4-methylpyridine N-oxide** is the oxidation of 4-methylpyridine (4-picoline).

Reaction:



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Caption: Synthesis of **4-Methylpyridine N-oxide**.

Materials:

- 4-methylpyridine (4-picoline)
- meta-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (CH_2Cl_2)
- Sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

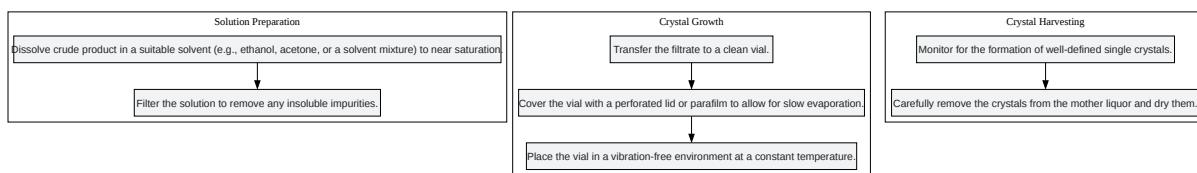
- Dissolve 4-methylpyridine in dichloromethane in a round-bottom flask and cool the solution to 0-5 °C in an ice bath.
- Slowly add a solution of m-chloroperoxybenzoic acid in dichloromethane to the cooled 4-methylpyridine solution with constant stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the excess acid.
- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
- Purify the crude **4-methylpyridine N-oxide** by recrystallization.

Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. For **4-methylpyridine N-oxide**, a common technique is slow evaporation from a suitable solvent.

Workflow for Single Crystal Growth:



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Caption: Workflow for single crystal growth.

X-ray Diffraction Data Collection and Structure Refinement

The following is a general procedure for X-ray diffraction analysis. The specific parameters for the structure determination of **4-methylpyridine N-oxide** would be detailed in the primary crystallographic publication.

Experimental Workflow:



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Caption: X-ray diffraction experimental workflow.

Crystallographic Data

The following tables summarize the key crystallographic and structural data for **4-methylpyridine N-oxide**.

Crystal Data and Structure Refinement

Parameter	Value
Empirical Formula	C ₆ H ₇ NO
Formula Weight	109.13 g/mol
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
Unit Cell Dimensions	a = 5.86 Å, b = 7.78 Å, c = 12.25 Å
α = 90°, β = 90°, γ = 90°	
Volume	558.0 Å ³
Z	4
Calculated Density	1.30 g/cm ³

Note: The unit cell parameters are from the CCDC entry 108136 and may vary slightly depending on the experimental conditions such as temperature.

A low-temperature powder diffraction study also identified other phases:

- At 250 K: Tetragonal, I4₁/amd, a = 7.941(2) Å, c = 19.600(5) Å
- At 100 K: Orthorhombic, Fddd, a = 12.138(2) Å, b = 10.237(2) Å, c = 19.568(3) Å

Selected Bond Lengths

Bond	Length (Å)
N(1)-O(1)	1.30
N(1)-C(2)	1.36
N(1)-C(6)	1.36
C(2)-C(3)	1.38
C(3)-C(4)	1.37
C(4)-C(5)	1.37
C(5)-C(6)	1.38
C(4)-C(7)	1.50

Selected Bond Angles

Bond	Angle (°)
O(1)-N(1)-C(2)	119.0
O(1)-N(1)-C(6)	119.0
C(2)-N(1)-C(6)	122.0
N(1)-C(2)-C(3)	119.0
C(2)-C(3)-C(4)	120.0
C(3)-C(4)-C(5)	119.0
C(4)-C(5)-C(6)	120.0
N(1)-C(6)-C(5)	119.0
C(3)-C(4)-C(7)	120.5
C(5)-C(4)-C(7)	120.5

Molecular and Packing Diagrams

The molecular structure of **4-methylpyridine N-oxide** features a planar pyridine ring. The N-O bond is a prominent feature, exhibiting partial double bond character.

Caption: Molecular structure of **4-Methylpyridine N-oxide**.

In the crystal lattice, the molecules are arranged in a herringbone packing motif, primarily governed by C-H…O hydrogen bonds and π - π stacking interactions. These non-covalent interactions are crucial in determining the physical properties of the solid material, such as its melting point and solubility.

Conclusion

This technical guide provides a detailed overview of the crystal structure of **4-methylpyridine N-oxide**, including experimental protocols for its synthesis and crystallization, and a summary of its key crystallographic data. The information presented here is intended to be a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development, facilitating a deeper understanding of the solid-state properties of this important heterocyclic compound. For more in-depth analysis, consulting the primary crystallographic literature is recommended.

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